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Compound of Interest

3-Methyl-6-nitroquinoxalin-2(1H)-
Compound Name:
one

Cat. No.: B095228

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-
Methyl-6-nitroquinoxalin-2(1H)-one, a quinoxalinone derivative of interest in medicinal
chemistry and materials science. This document details the expected spectroscopic
characteristics of the molecule and provides standardized experimental protocols for its
analysis using various techniques.

Introduction

3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS No: 19801-10-6, Molecular Formula: CoH7N303)
belongs to the quinoxalinone family, a class of heterocyclic compounds known for a wide range
of biological activities.[1] The introduction of a nitro group at the 6-position and a methyl group
at the 3-position significantly influences its electronic properties and, consequently, its
spectroscopic signature. Understanding these spectroscopic characteristics is crucial for its
identification, purity assessment, and the elucidation of its role in various chemical and
biological processes.

Predicted Spectroscopic Data

While a complete set of experimentally verified spectra for 3-Methyl-6-nitroquinoxalin-2(1H)-
one is not readily available in the public domain, the following data are predicted based on the
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known spectroscopic properties of the parent compound, 3-methylquinoxalin-2(1H)-one, and
the well-established effects of nitro group substitution on aromatic systems.

'H NMR Spectroscopy (Predicted)

The presence of the electron-withdrawing nitro group is expected to deshield the aromatic
protons, causing a downfield shift in their signals compared to the unsubstituted analog.

Predicted Chemical o Coupling Constant
Proton _ Multiplicity
Shift (8, ppm) (J, Hz)
H-1 (N-H) ~12.5 Singlet (broad)
H-5 ~8.6 Doublet ~2.5
H-7 ~8.2 Doublet of Doublets ~9.0, 2.5
H-8 ~7.5 Doublet ~9.0
-CHs ~2.4 Singlet

13C NMR Spectroscopy (Predicted)

Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be influenced
by the nitro group, leading to shifts in their resonance frequencies.
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Carbon Predicted Chemical Shift (3, ppm)
C-2 (C=0) ~155

C-3 (C-CHs) ~148

C-4a ~130

C-5 ~125

C-6 (C-NO2) ~145

C-7 ~120

C-8 ~118

C-8a ~138

-CHs ~20

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional

groups present in the molecule.

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch 3200-3000 Medium, Broad

Aromatic C-H Stretch 3100-3000 Medium

Aliphatic C-H Stretch 2950-2850 Weak

C=0 Stretch (Amide) 1680-1660 Strong

Aromatic C=C Stretch 1600-1450 Medium

Asymmetric NO2 Stretch 1550-1500 Strong

Symmetric NOz Stretch 1350-1300 Strong

Mass Spectrometry (Electron Impact)
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The mass spectrum of 3-Methyl-6-nitroquinoxalin-2(1H)-one is expected to show a molecular
ion peak corresponding to its molecular weight (205.17 g/mol ).[1] Fragmentation patterns are
likely to involve the loss of the nitro group (NOz) and carbon monoxide (CO).

m/z Predicted Fragment
205 [M]*

159 [M - NO:J*

131 [M - NO2 - COJ*

UV-Visible Spectroscopy (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to
exhibit absorption bands corresponding to the 11 - 1T* transitions of the aromatic system. The
nitro group, being a chromophore, will likely cause a bathochromic (red) shift of the absorption
maxima compared to the parent quinoxalinone.

Solvent Predicted Amax (nm)

Ethanol ~280, ~350

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-Methyl-6-
nitroquinoxalin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of the
hydrogen and carbon atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:

o Weigh approximately 5-10 mg of 3-Methyl-6-nitroquinoxalin-2(1H)-one.
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» Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds
or CDCI3) in an NMR tube.

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
1H NMR Acquisition:
e Tune and shim the spectrometer for the specific sample.

e Acquire a one-dimensional *H NMR spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio (typically 16 or 32 scans).

o Process the spectrum by applying a Fourier transform, phase correction, and baseline
correction.

« Integrate the signals and determine the chemical shifts and coupling constants.
13C NMR Acquisition:
e Acquire a one-dimensional 13C NMR spectrum using a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR to achieve an adequate
signal-to-noise ratio (typically 1024 or more scans).

e Process the spectrum similarly to the *H NMR spectrum.

Sample Preparation

‘Weigh Sample

e Transfer to
nt NMR Tube
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NMR Spectroscopy Experimental Workflow

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated
Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

e Ensure the ATR crystal is clean.

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:

e Record a background spectrum of the empty ATR crystal.

e Record the sample spectrum over the range of 4000-400 cm~1.

» A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality

spectrum.
Data Analysis:
e The background spectrum is automatically subtracted from the sample spectrum.

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b095228?utm_src=pdf-body-img
https://www.benchchem.com/product/b095228?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. 3-METHYL-6-NITRO-1H-QUINOXALIN-2-ONE | CAS#:19801-10-6 | Chemsrc
[chemsrc.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Methyl-6-nitroquinoxalin-
2(1H)-one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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nitroquinoxalin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.chemsrc.com/en/cas/19801-10-6_641772.html
https://www.chemsrc.com/en/cas/19801-10-6_641772.html
https://www.benchchem.com/product/b095228#spectroscopic-analysis-of-3-methyl-6-nitroquinoxalin-2-1h-one
https://www.benchchem.com/product/b095228#spectroscopic-analysis-of-3-methyl-6-nitroquinoxalin-2-1h-one
https://www.benchchem.com/product/b095228#spectroscopic-analysis-of-3-methyl-6-nitroquinoxalin-2-1h-one
https://www.benchchem.com/product/b095228#spectroscopic-analysis-of-3-methyl-6-nitroquinoxalin-2-1h-one
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b095228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

